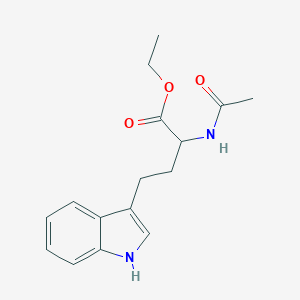

![molecular formula C10H9N5 B043390 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine CAS No. 108354-47-8](/img/structure/B43390.png)

3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine

Overview

Description

"3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine" is part of a class of compounds that have drawn significant interest due to their unique chemical structures and potential applications in various fields, including pharmaceuticals and materials science. These compounds, including imidazoquinolinamines and their analogs, are known for their ability to modulate immune responses, showing promise in treating a range of diseases and conditions (Syed, 2001).

Synthesis Analysis

The synthesis of "this compound" and related compounds often involves complex reactions that enable the construction of the imidazoquinoxalin-2-amine core. Various methodologies have been developed to synthesize these heterocyclic compounds, including direct C–H functionalization of quinoxalin-2(1H)-ones via heterogeneous catalysis reactions, which is a key method in creating diverse and pharmacologically active molecules (Yang et al., 2023).

Molecular Structure Analysis

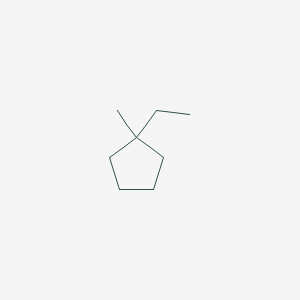

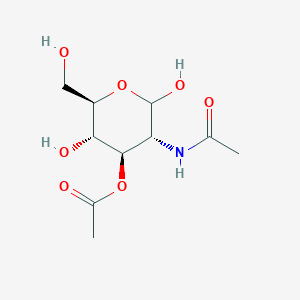

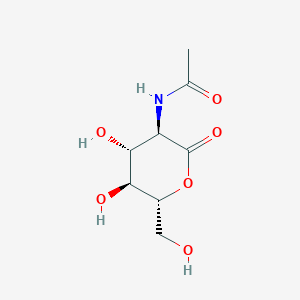

The molecular structure of "this compound" is characterized by a fused heterocyclic system that incorporates both imidazole and quinoxaline rings. This structural motif is responsible for the compound's unique chemical properties and reactivity. The presence of nitrogen atoms within the heterocycle plays a critical role in its biological activity, influencing the molecule's interaction with biological targets.

Chemical Reactions and Properties

Compounds like "this compound" participate in various chemical reactions, including cyclizations and functionalizations, that are crucial for their applications in medicinal chemistry. Their reactivity is often explored in the context of developing new pharmaceutical agents with improved efficacy and safety profiles.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific applications, including its formulation into drugs.

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, acidity or basicity of the nitrogen atoms, and the ability to form hydrogen bonds, are key factors that influence the biological activity of "this compound." These properties are crucial for the compound's interaction with biological targets, affecting its pharmacological activity.

For further reading on this topic and more detailed information on the synthesis, properties, and applications of "this compound" and related compounds, the following references are highly recommended:

Scientific Research Applications

Enzyme Interaction

This compound activates the copper bovine serum enzyme while inhibiting the FAD mitochondrial enzyme, demonstrating its potential in biochemical research related to enzyme activity (Chimenti et al., 1987).

Chemical Research Applications

In a related area, benzo[4,5]imidazo[1,2-a]quinoxaline derivatives, which share structural similarities with 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine, are useful due to their high yields and simplicity of synthesis, indicating potential for broad application in chemical synthesis (Chen et al., 2020).

Food Chemistry and Mutagenicity

This compound is involved in the formation of mutagenic substances in cooked meats, as demonstrated in studies examining the interaction between sugars, amino acids, and creatinine present in meat (Grivas et al., 1985).

Anticancer Potential

Derivatives such as [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole have been researched for their potential as anticancer agents, suggesting possible therapeutic applications (Kaneko et al., 2020).

Mutagenicity and Carcinogenicity

The compound has been studied for its role in enhancing hepatic foci development in rats when combined with other heterocyclic amines, pointing to its importance in carcinogenesis research (Hasegawa et al., 1994).

DNA Damage in Human Cells

Exposure to food-borne heterocyclic amines like this compound increases DNA strand breaks and induces DNA damage response genes in human hepatoma HepG2 cells, showing its relevance in genetic toxicity studies (Pezdirc et al., 2013).

Analytical Chemistry Applications

The compound and its derivatives are studied in the context of food analysis, such as identifying and quantifying heterocyclic amines in cooked meat, demonstrating its significance in food safety research (Vichapong et al., 2016; Jinap et al., 2019).

Mechanism of Action

Target of Action

3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine, also known as 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline, is a quinoxaline derivative

Mode of Action

The compound induces formation of single-base substitutions and exon deletions . It is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 .

Biochemical Pathways

The compound is metabolized by the cytochrome (CYP) P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA to form adducts .

Pharmacokinetics

It is known that the compound is metabolized by the cytochrome (cyp) p450 isoform cyp1a2 .

Result of Action

The compound induces formation of single-base substitutions and exon deletions, and increases cell death in vitro in a concentration-dependent manner . It also induces sister chromatid exchange in human cells in vitro and DNA damage, gene mutation and sister chromatid exchange in rodent cells in vitro .

Action Environment

The compound is found in high temperature-cooked meats and tobacco smoke . Environmental factors such as temperature and the presence of other compounds in the environment can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

3-methylimidazo[4,5-f]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c1-15-7-3-2-6-8(13-5-4-12-6)9(7)14-10(15)11/h2-5H,1H3,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZZYGFWIFKKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=NC=CN=C3C=C2)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60148518 | |

| Record name | IQX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108354-47-8 | |

| Record name | 2-Amino-3-Methylimidazo[4,5-f]quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108354-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IQX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108354478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IQX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-DEMETHYL MEIQX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R25FBT42P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the impact of different mobile phases on the LC-ESI-MS/MS analysis of 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine in cooked chicken?

A1: The research article you provided explores the effects of different mobile phases on the performance of LC-ESI-MS/MS in identifying and quantifying both polar and nonpolar heterocyclic amines in cooked chicken. [] While the abstract doesn't specifically mention this compound, it implies that optimizing the mobile phase is crucial for the accurate detection and measurement of this compound alongside other heterocyclic amines. The choice of mobile phase can impact ionization efficiency, chromatographic separation, and ultimately, the sensitivity and selectivity of the analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

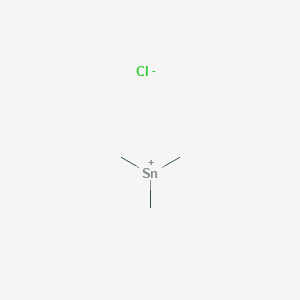

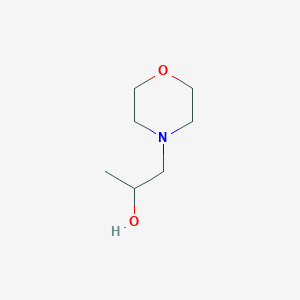

![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)